molecular formula C8HBr3O3 B14459202 4,5,6-Tribromo-2-benzofuran-1,3-dione CAS No. 69990-65-4

4,5,6-Tribromo-2-benzofuran-1,3-dione

Cat. No.: B14459202
CAS No.: 69990-65-4
M. Wt: 384.80 g/mol
InChI Key: KUSJVBWDLIVLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Tribromo-2-benzofuran-1,3-dione is a brominated derivative of benzofuran-1,3-dione, characterized by three bromine atoms at positions 4, 5, and 6 of the aromatic ring. Its structure combines electrophilic reactivity from the electron-deficient benzofuran core with halogenated substituents that enhance thermal stability and flame-retardant properties. This compound is primarily utilized in polymer chemistry as a flame retardant additive and in organic synthesis as a halogenation intermediate .

Properties

CAS No.

69990-65-4

Molecular Formula

C8HBr3O3

Molecular Weight

384.80 g/mol

IUPAC Name

4,5,6-tribromo-2-benzofuran-1,3-dione

InChI

InChI=1S/C8HBr3O3/c9-3-1-2-4(6(11)5(3)10)8(13)14-7(2)12/h1H

InChI Key

KUSJVBWDLIVLIG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)C(=O)OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Synthesis Challenges : Bromination at position 5 in benzofuran-1,3-dione requires precise stoichiometry of BBr₃ to avoid over-bromination .
  • Environmental Impact : While tetrabromophthalic anhydride offers superior flame retardancy, its persistence in ecosystems has led to regulatory scrutiny, favoring tribromo derivatives in some applications .
  • Pharmacological Incompatibility : Bromine’s electron-withdrawing effects disrupt receptor binding in indolin-dione scaffolds, highlighting a trade-off between stability and bioactivity .

Data Tables

Table 1: Comparative Thermal Properties

Compound Decomposition Temp. (°C) Halogen Content (wt%)
This compound >300 68.2
4,6-Dibromo-2-benzofuran-1,3-dione ~250 52.1
Tetrabromophthalic Anhydride ~350 78.5

Table 2: Receptor Affinity of Analogues

Compound σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Selectivity (σ2/σ1)
Benzoxazolone Derivatives 2.6–30 73–840 28 (max)
Indolin-2,3-dione Derivatives >3000 42–844 >72 (max)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.